molecular formula C₁₆H₁₄F₃N₃O₂S B1663461 Mao-B-IN-1 CAS No. 1124198-17-9

Mao-B-IN-1

Cat. No. B1663461
M. Wt: 369.4 g/mol
InChI Key: ZVHVXPKTOZCJJW-UHFFFAOYSA-N
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Description

“Mao-B-IN-1” is an inhibitor of monoamine oxidase B (MAO-B), a type of enzyme that plays a crucial role in the catabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . It is used for the research of neurological diseases .


Chemical Reactions Analysis

MAO-B is involved in the oxidative deamination of biogenic amines such as dopamine . The inhibition of MAO-B by “Mao-B-IN-1” would prevent this reaction, thereby increasing the availability of these neurotransmitters .

Scientific Research Applications

MAO-B Inhibitors in Psychiatry and Neurology

  • Mao-B-IN-1, as a MAO-B inhibitor, is clinically used in treating neurological disorders, particularly Parkinson's disease (Finberg & Rabey, 2016).
  • The selective inhibition of MAO-B by drugs like Mao-B-IN-1 is essential for dopamine metabolism in the brain and has been studied for its potential neuroprotective effects in Parkinson’s disease (Yamada & Yasuhara, 2004).

Neuroprotective Properties

  • Mao-B-IN-1 and similar MAO-B inhibitors have been investigated for their neuroprotective and neurorescue properties in various neurodegenerative disorders, potentially independent of their MAO-B inhibiting action (Song et al., 2013).

Role in Treatment of Depressive Disorders

  • While primarily used for neurological diseases, MAO-B inhibitors like Mao-B-IN-1 have also been explored for their potential role in treating depressive disorders, albeit with mixed results and a focus on their interactions with other treatments (Riederer et al., 2004).

Molecular and Pharmacological Aspects

  • Research on MAO-B inhibitors like Mao-B-IN-1 involves detailed understanding of their molecular structure and function, which is crucial for the development of new drugs targeting MAO-B for various neurodegenerative diseases (Ramsay, 2016).

Potential for Treating Other Neurodegenerative Diseases

  • The pharmacological effects of MAO-B inhibitors, including Mao-B-IN-1, are not limited to Parkinson's disease but extend to other neurodegenerative diseases like Alzheimer's, where their neuroprotective effects are being studied (Szökő et al., 2018).

Future Development and Applications

  • Ongoing research continues to explore new selective MAO-B inhibitors, with an emphasis on understanding their binding interactions and developing more effective therapies for neurodegenerative diseases (Carradori & Silvestri, 2015)

Safety And Hazards

While specific safety and hazard information for “Mao-B-IN-1” was not found, it’s important to note that MAO-B inhibitors can have various adverse effects such as dizziness, nausea, vomiting, lightheadedness, fainting, etc . Therefore, new MAO-B inhibitors are being developed to minimize these side effects .

Future Directions

The development of new MAO-B inhibitors like “Mao-B-IN-1” is an active area of research, particularly for the treatment of neurodegenerative disorders like Parkinson’s disease . Future work will likely focus on improving the efficacy and safety profile of these inhibitors, as well as exploring their potential in treating other conditions .

properties

IUPAC Name

1-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-carbonyl]piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-9-13(21-24-14(9)16(17,18)19)11-2-3-12(25-11)15(23)22-6-4-10(8-20)5-7-22/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHVXPKTOZCJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mao-B-IN-1

Synthesis routes and methods

Procedure details

Prepared from 5-(5-Trifluoromethyl-4-methyl-isoxazol-3-yl)-thiophene-2-carboxylic acid and 4-cyanopiperidine by the method described in Example 2 Method B reversing the order of addition such that solid acid chloride was added to a THF solution of triethylamine and piperidine derivative. The reaction mixture was evaporated to a solid, triturated and filtered with the aid of water, then washed with a 1 N aqueous hydrochloric acid solution followed by water. The solid was air dried then chromatographed on a short column of silica gel with EtOAc as eluant to afford product as a colorless solid (91 mg, 61%). 1H NMR (CDCl3) 1.91-2.06 (m, 4H), 2.37 (d, J=1.3, 3H), 2.97-3.03 (m, 1H), 3.71-3.79 (m, 2H), 3.90-3.98 (m, 2H), 7.34 (d, J=4.0, 1H), 7.47 (d, J=4.0, 1H). 13C NMR 7.9, 26.5, 28.9, 43.6, 114.8, 118.7 (q, J=271), 120.8, 128.1, 129.5, 131.7, 139.4, 155.2 (q, J=40), 157.8, 162.9. 19F NMR −63.2. LC/MS 6.18 min, [M+1]+ 370.
Name
5-(5-Trifluoromethyl-4-methyl-isoxazol-3-yl)-thiophene-2-carboxylic acid
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acid chloride
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Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Holt, GB Baker - Naunyn-Schmiedeberg's archives of pharmacology, 1996 - Springer
… Inhibition of MAO-B in 1 : 8 homogenates was modest (12%) and was not significantly reduced by homogenate dilution. The concentration of 5-hydroxyindole-3-acetic acid, measured …
Number of citations: 31 link.springer.com
C Shiuan, JC Shih, H Mei-Chich, X Qiu-Ping - Biochemical pharmacology, 1987 - Elsevier
… (A) One hundred and thirty micrograms of purifiedbeef liver MAOB in 1 ml of 50 mM ohosnhate buffer. DH 7.4. was incubated at 37” for 1 hr in ‘the presence of’ b.3 d [3H]pargyline (0.34 …
Number of citations: 7 www.sciencedirect.com
MJ Hogan - 1988 - search.proquest.com
Monoamine oxidases A and B (MAO A and MAO B) are integral proteins of the outer mitochondrial membrane that catalyze the oxidative deamination of a number of physiologically …
Number of citations: 2 search.proquest.com
C Cleren, C Vilpoux, N Dourmap, JJ Bonnet… - Brain research, 1999 - Elsevier
… For its part, the exogenous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized by MAO B in 1-methyl-4-phenylpyridinium (MPP + ) which is very efficiently …
Number of citations: 12 www.sciencedirect.com
Y Cha, SH Lee, SK Jang, H Guo, YH Ban… - Toxicology and applied …, 2017 - Elsevier
This study investigated the effects of a silk peptide fraction obtained by incubating silk proteins with Protease N and Neutrase (SP-NN) on cognitive dysfunction of Alzheimer disease …
Number of citations: 17 www.sciencedirect.com
D Park, SH Lee, YJ Choi, DK Bae, YH Yang… - The Korean Society of …, 2011 - biomolther.org
… In addition to a direct cytoprotective activity, it was reported that an extract of silkworm prevented reduction of dopamine concentration by inhibiting MAO-B in 1-methyl-4- …
Number of citations: 19 www.biomolther.org
MEFNE PATOLOGICA, ET DI CELLULE - core.ac.uk
… Il meccanismo di neurotossicità da MPTP prevede la sua attivazione da parte delle MAO-B in 1-metil-4-fenilpiridinio (MPP+; Ciba et al., 1984). L’MMP+ riesce a penetrare nei neuroni …
Number of citations: 0 core.ac.uk

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